5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-HT1A and 5-HT2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and perception .
Mode of Action
The compound acts primarily as an agonist at the 5-HT1A and 5-HT2A receptors . This means it binds to these receptors and activates them, leading to an increase in the serotonin signaling .
Biochemical Pathways
The activation of the 5-HT1A and 5-HT2A receptors can affect various biochemical pathways. For instance, it can lead to the release of secondary messengers, which can then influence other cellular processes . .
Pharmacokinetics
Similar compounds have been shown to have a rapid onset and short duration of action .
Result of Action
The activation of the 5-HT1A and 5-HT2A receptors can lead to a variety of effects at the molecular and cellular level. These can include changes in cell signaling, gene expression, and neuronal activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-(methylthio)aniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then cyclized and oxidized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring tryptamine with psychoactive properties.
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A synthetic tryptamine known for its hallucinogenic effects.
5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT): Another synthetic tryptamine with similar pharmacological properties.
Uniqueness
5-methoxy-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its dihydropyridine core, which distinguishes it from the tryptamine derivatives mentioned above. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methoxy-N-(3-methylsulfanylphenyl)-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-8-15-11(7-12(13)17)14(18)16-9-4-3-5-10(6-9)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQXOJGFPVFUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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